
N-(4-Metil-2-oxo-2H-croman-7-il)palmitamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” is a chemical compound with the CAS Number 1353576-61-0 . It has a molecular weight of 413.6 and a molecular formula of C26H39NO3 .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies . For instance, one study synthesized a series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . Another study described the preparation of photosensitive esters of cellulose containing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .Molecular Structure Analysis
The molecular structure of “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” can be represented by the SMILES notation: CCCCCCCCCCCCCCCC(=O)Nc1ccc2C(=CC(=O)Oc2c1)C . The InChI representation is: InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) .Physical And Chemical Properties Analysis
“N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” has a molecular weight of 413.6 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
“N-(4-Metil-2-oxo-2H-croman-7-il)palmitamida” ha sido estudiado por sus potenciales efectos antiinflamatorios. La estructura del compuesto le permite inhibir ciertas vías que conducen a la inflamación, convirtiéndolo en un candidato para el tratamiento de enfermedades inflamatorias .
Propiedades antioxidantes
Este compuesto también exhibe propiedades antioxidantes. Al eliminar las especies reactivas de oxígeno (ROS), puede proteger las células del estrés oxidativo, que está implicado en varias enfermedades crónicas, incluido el cáncer y los trastornos neurodegenerativos .
Eficacia antimicrobiana
La investigación ha demostrado que “this compound” posee actividad antimicrobiana contra una variedad de patógenos, incluidas bacterias y hongos. Esto lo convierte en un agente potencial para desarrollar nuevos fármacos antimicrobianos .
Potencial antipsicótico
El compuesto ha sido evaluado por su actividad antagonista D2 y 5HT2, lo que indica su posible uso como un medicamento antipsicótico atípico. Esto podría ser beneficioso para el tratamiento de afecciones como la esquizofrenia .
Actividad Antitumoral
Los estudios han indicado que los derivados de cumarina, como “this compound”, pueden tener propiedades antitumorales. Pueden interferir con la proliferación de células cancerosas, convirtiéndolos en un foco de investigación contra el cáncer .
Efectos anticoagulantes
La capacidad del compuesto para actuar como anticoagulante, potencialmente inhibiendo enzimas como la reductasa de epóxido de vitamina K (VKOR), sugiere su uso en la prevención de coágulos sanguíneos. Esto podría ser significativo para el manejo de enfermedades cardiovasculares .
Efectos reductores de triglicéridos
Hay evidencia que sugiere que este compuesto puede tener efectos reductores de triglicéridos, lo que podría ser beneficioso para el tratamiento de la hiperlipidemia y la reducción del riesgo de enfermedad cardíaca .
Estimulante del sistema nervioso central (SNC)
Por último, “this compound” se ha asociado con efectos estimulantes del SNC. Esta propiedad podría aprovecharse con fines terapéuticos en afecciones caracterizadas por depresión del SNC .
Direcciones Futuras
The future directions for “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” and its derivatives could involve further exploration of their potential applications in medical treatments, such as atypical antipsychotic treatments . Additionally, their use in the development of new materials, such as photosensitive esters of cellulose , could be an interesting area of research.
Mecanismo De Acción
Target of Action
N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a derivative of 7-amino-4-methyl coumarin . These compounds have been shown to exhibit diverse biological activities, including antitumor , anti-HIV , antibacterial , antifungal , and anti-inflammatory effects . They also act as anticoagulants (inhibitors of the enzyme VKOR, vitamin K epoxide reductase) . Therefore, the primary targets of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide are likely to be similar.
Mode of Action
It is known that coumarin derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, they can inhibit enzymes, interact with receptors, or interfere with DNA replication .
Biochemical Pathways
The biochemical pathways affected by N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide are likely to be diverse, given the wide range of biological activities exhibited by coumarin derivatives . For instance, they may affect pathways related to inflammation, coagulation, and cell proliferation .
Pharmacokinetics
It is known that the presence of a chlorine atom can increase potency and improve solubility, which could enhance the bioavailability of the compound .
Result of Action
The result of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide’s action will depend on the specific target and pathway affected. For example, if it acts as an anti-inflammatory agent, it may reduce inflammation and alleviate symptoms of inflammatory diseases .
Action Environment
The action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could also influence its action .
Propiedades
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZQRAXGGXRRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856776 |
Source


|
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353576-61-0 |
Source


|
| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

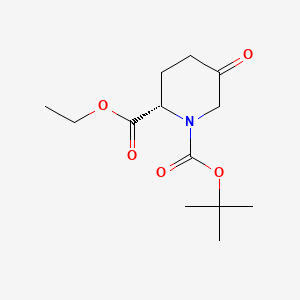

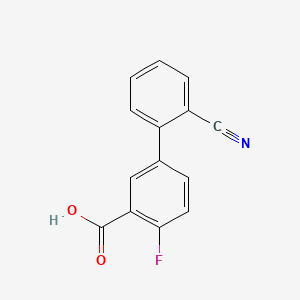
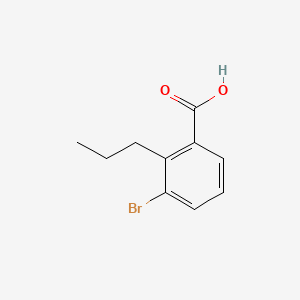
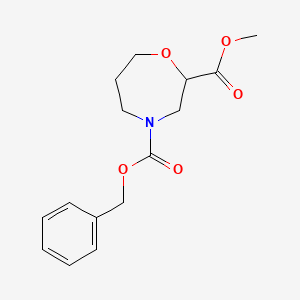

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)

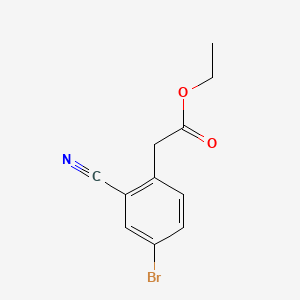
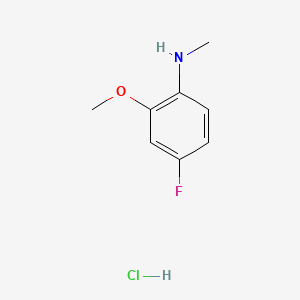
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)
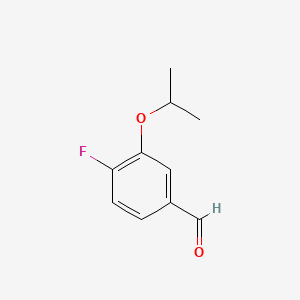

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)